2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring structure with a hydroxymethyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds through a series of steps including condensation and cyclization to form the benzodioxine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biomass-derived furfurals such as HMF as starting materials suggests that green chemistry principles and catalytic processes are likely employed to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various types of chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in the formation of an alcohol .
Scientific Research Applications
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A precursor in the synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
2,5-Furandicarboxylic acid (FDCA): Another furan derivative with similar applications in polymer production.
Benzofuran derivatives: Compounds with similar ring structures but different functional groups
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13) |
InChI Key |
BOUAQNLOSMPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO |
Origin of Product |
United States |
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